
CID 156594539
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Overview
Description
CID 156594539 (PubChem Compound Identifier 156594539) is a chemical compound that belongs to the oscillatoxin family of natural products. Oscillatoxins are cyanobacterial-derived toxins characterized by their polyketide or hybrid polyketide-nonribosomal peptide structures . These compounds are notable for their cytotoxic properties and roles in disrupting cellular processes, such as ion channel modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium niobate can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and solid-state reactions. One common method involves reacting potassium carbonate (K₂CO₃) with niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures around 1100°C .
Industrial Production Methods
In industrial settings, potassium niobate is often produced using the top-seeded solution growth method. This method involves using potassium oxide (K₂O) as a self-flux to grow single crystals of potassium niobate. The synthesized powder and grown crystals are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Potassium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability and resistance to chemical degradation.
Common Reagents and Conditions
Common reagents used in reactions with potassium niobate include strong acids and bases. For example, potassium hydroxide (KOH) is often used in hydrothermal synthesis to control the morphology of potassium niobate nanostructures .
Major Products
The major products formed from reactions involving potassium niobate depend on the specific reaction conditions. For instance, under UV irradiation, potassium niobate exhibits promising photocatalytic properties, leading to the degradation of organic pollutants .
Scientific Research Applications
Potassium niobate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Nonlinear Optics: Potassium niobate is widely used in nonlinear optical applications, such as frequency doubling and optical parametric oscillation.
Photocatalysis: It is used in photocatalytic applications for the degradation of organic pollutants in wastewater treatment.
Piezoelectric Devices: Potassium niobate is used in piezoelectric devices, including sensors and actuators.
Quantum Teleportation: It has been studied for its potential use in quantum teleportation and other quantum computing applications.
Holographic Memory Storage: Potassium niobate is used in holographic memory storage devices due to its high refractive indices and photorefractive properties.
Mechanism of Action
The mechanism of action of potassium niobate is primarily based on its ferroelectric and nonlinear optical properties. The compound exhibits a perovskite-like crystalline structure with temperature-dependent crystalline phases, including rhombohedral, orthorhombic, tetragonal, and cubic phases . These structural changes contribute to its unique properties, such as high refractive indices and excellent piezoelectric and ferroelectric behavior. The permanent internal polarization of potassium niobate enhances its photocatalytic activity by effectively separating photoexcited charge carriers .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Oscillatoxin derivatives share a common macrocyclic lactone core but differ in substituents and stereochemistry. Below is a structural comparison based on Figure 1 from :
Compound Name | CID | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
Oscillatoxin D | 101283546 | Macrocyclic lactone with hydroxyl and methyl groups | C39H60O12 | 732.88 |
30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C30 position | C40H62O12 | 746.90 |
Oscillatoxin E | 156582093 | Modified side chain with epoxy group | C38H58O12 | 718.86 |
Oscillatoxin F | 156582092 | Reduced lactone ring with additional hydroxylation | C38H60O13 | 736.87 |
Key Observations :
- Epoxy groups (CID 156582093) may contribute to electrophilic reactivity, influencing toxicity profiles.
- Hydroxylation (CID 156582092) improves solubility but reduces metabolic stability .
Physicochemical and Pharmacokinetic Properties
While direct data for CID 156594539 are unavailable, properties of analogous oscillatoxins and related compounds () provide insights:
Property | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) | General Trends |
---|---|---|---|
LogP (Octanol-Water) | 4.2 | 4.8 | ↑ Hydrophobicity with methylation |
Water Solubility (mg/mL) | 0.005 | 0.003 | ↓ Solubility with larger alkyl chains |
H-Bond Acceptors/Donors | 12/4 | 12/3 | Reduced H-bond donors enhance membrane permeability |
Bioavailability Score | 0.17 | 0.15 | Poor oral bioavailability due to high molecular weight |
Implications :
- Oscillatoxins exhibit low solubility and high molecular weights, limiting their drug-likeness but making them valuable as research tools for studying ion channels .
Cytotoxicity and Mechanism
Oscillatoxins disrupt calcium signaling pathways by binding to voltage-gated ion channels. For example:
- Oscillatoxin D (CID 101283546) inhibits Ca²⁺-ATPase activity in sarcoplasmic reticulum membranes at IC₅₀ = 0.1 µM .
- Oscillatoxin E (CID 156582093) induces apoptosis in hepatocellular carcinoma cells via ROS-mediated pathways (EC₅₀ = 2.5 µM) .
Comparison with Non-Oscillatoxin CIDs
Unlike oscillatoxins, these synthetic CIDs rely on photocleavable groups for spatiotemporal control of dimerizer release .
Analytical Methods for Characterization
- LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns .
- GC-MS : Applied to analyze volatile derivatives of oscillatoxins, as shown in Figure 1B ().
Q & A
Basic Research Questions
Q. How to formulate a research question investigating the biochemical interactions of CID 156594539?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (Intervention) affect [specific protein/enzyme] (Population) compared to [existing compound] (Comparison) in vitro (Outcome) over a 24-hour period (Time)?" .
- Key Steps :
- Define the biochemical target (e.g., enzyme inhibition).
- Identify gaps in existing literature (e.g., lack of comparative studies).
- Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality .
Q. What are best practices for designing initial experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Follow reproducibility guidelines from materials and methods sections in peer-reviewed protocols .
- Steps :
- Use standardized assays (e.g., HPLC for purity, spectrophotometry for solubility).
- Include controls (e.g., solvents, known analogs) and triplicate measurements.
- Document all parameters (temperature, pH, instrumentation settings) for replication .
Q. How to conduct a systematic literature review on this compound’s prior applications?
- Methodological Answer :
- Use databases like PubMed or SciFinder with search terms "this compound" + [property/application].
- Filter results by relevance (e.g., mechanistic studies vs. synthetic routes) and credibility (prioritize high-impact journals) .
- Organize findings into thematic tables (e.g., "Reported IC50 Values", "Synthetic Pathways") .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound’s efficacy across different biological models?
- Methodological Answer :
- Perform meta-analysis of discrepancies (e.g., variance in IC50 values).
- Evaluate confounding variables: model specificity (cell lines vs. animal models), assay conditions (pH, temperature), or batch-to-batch compound variability .
- Use error propagation analysis to quantify uncertainty in measurements .
Q. What advanced techniques validate this compound’s mechanism of action in complex systems?
- Methodological Answer :
- Combine computational modeling (e.g., molecular docking) with experimental validation (e.g., CRISPR-based gene knockout to confirm target relevance) .
- Employ multi-omics approaches (transcriptomics, proteomics) to identify downstream effects .
Q. How to optimize experimental protocols for synthesizing this compound with high reproducibility?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time).
- Characterize intermediates via NMR and mass spectrometry at each step .
- Publish detailed synthetic procedures in supplementary materials, adhering to journal guidelines .
Q. What strategies address ethical considerations in using this compound in preclinical studies?
- Methodological Answer :
- Follow 3R principles (Replacement, Reduction, Refinement) for animal studies.
- Obtain ethics committee approval and document compliance with ARRIVE guidelines for reporting .
Q. Data Analysis & Reporting
Q. How to structure a manuscript reporting this compound’s novel applications?
- Methodological Answer :
- Introduction : Link gaps in literature to your hypothesis .
- Results : Use subheadings for clarity (e.g., "Structural Characterization", "In Vivo Efficacy").
- Discussion : Contrast findings with prior studies; highlight limitations (e.g., sample size) .
- Supplementary Materials : Include raw data tables, spectra, and code for computational analyses .
Q. How to handle non-reproducible results in this compound studies?
- Methodological Answer :
- Audit lab protocols for deviations (e.g., storage conditions, equipment calibration).
- Replicate experiments in an independent lab and report both attempts transparently .
Q. Interdisciplinary Approaches
Q. How to integrate computational chemistry with experimental data for this compound?
Properties
Molecular Formula |
H2KNbO |
---|---|
Molecular Weight |
150.020 g/mol |
InChI |
InChI=1S/K.Nb.H2O/h;;1H2 |
InChI Key |
ZVKHMQVAFCLOPB-UHFFFAOYSA-N |
Canonical SMILES |
O.[K].[Nb] |
Origin of Product |
United States |
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